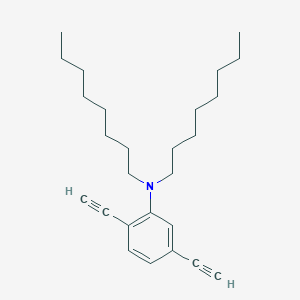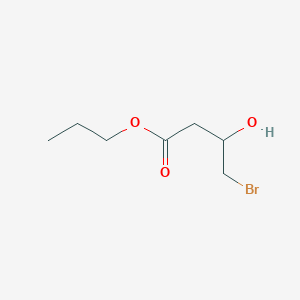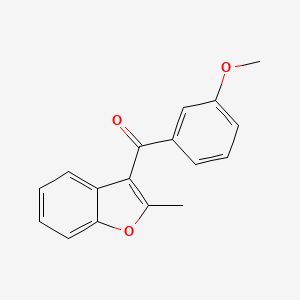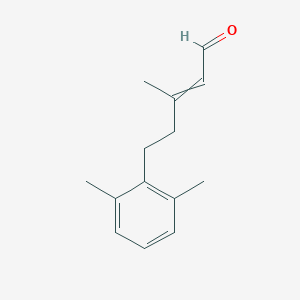![molecular formula C23H29BrOSn B14220500 1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol CAS No. 618444-62-5](/img/structure/B14220500.png)
1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol is a complex organotin compound characterized by its unique structure, which includes a cycloheptanol ring and a dibenzyl(bromo)stannyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol typically involves the reaction of cycloheptanone with dibenzyl(bromo)stannane in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used are tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as palladium or platinum complexes may be used to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling organotin compounds.
化学反応の分析
Types of Reactions: 1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different organotin derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH₃) can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cycloheptanone derivatives, while substitution reactions can produce various organotin compounds with different functional groups.
科学的研究の応用
1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound’s organotin moiety makes it a candidate for studying the biological activity of organotin compounds, which are known for their antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the context of its organotin structure.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol involves its interaction with various molecular targets. The organotin moiety can interact with biological molecules, potentially disrupting cellular processes. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with enzyme activity and cellular signaling pathways.
類似化合物との比較
Tributyltin chloride: Another organotin compound with similar biological activity.
Dibutyltin dichloride: Known for its use in organic synthesis and industrial applications.
Triphenyltin hydroxide: Used as a fungicide and in the production of polymers.
Uniqueness: 1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol is unique due to its combination of a cycloheptanol ring and a dibenzyl(bromo)stannyl group
特性
CAS番号 |
618444-62-5 |
|---|---|
分子式 |
C23H29BrOSn |
分子量 |
520.1 g/mol |
IUPAC名 |
1-[2-[dibenzyl(bromo)stannyl]ethenyl]cycloheptan-1-ol |
InChI |
InChI=1S/C9H15O.2C7H7.BrH.Sn/c1-2-9(10)7-5-3-4-6-8-9;2*1-7-5-3-2-4-6-7;;/h1-2,10H,3-8H2;2*2-6H,1H2;1H;/q;;;;+1/p-1 |
InChIキー |
MJCCXCHLMHDZAJ-UHFFFAOYSA-M |
正規SMILES |
C1CCCC(CC1)(C=C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-methoxyphenyl)-5-(4-methylphenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B14220423.png)

![4-(2-{4-[(2-Hydroxyethyl)(methyl)amino]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14220429.png)

![3,3-Diethyl-5-[2-(morpholin-4-yl)ethyl]oxolan-2-one](/img/structure/B14220434.png)

![1-{[(5-Bromopentyl)oxy]methyl}pyrene](/img/structure/B14220437.png)

![Benzenesulfonamide, N-[1-(3-bromophenyl)-2-propenyl]-4-methyl-](/img/structure/B14220445.png)



![2-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B14220478.png)

